molecular formula C16H26ClNO B1397614 3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220033-49-7

3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1397614
M. Wt: 283.83 g/mol
InChI Key: KWZFGKONBCGWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride, also known as SBPMP, is an organic compound belonging to the class of tertiary amines. It is a colorless, odorless, crystalline solid with a melting point of 125-127 °C. SBPMP is soluble in water and ethanol and is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Analytical Characterization

  • Paroxetine Hydrochloride Analysis : Paroxetine, a phenylpiperidine derivative closely related to the query compound, is extensively studied for its physicochemical properties and methods of analysis. Its selective serotonin reuptake inhibitor (SSRI) functionality underscores the potential application of similar piperidine derivatives in pharmaceuticals (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis of Piperidine Alkaloids

  • Piperidine Alkaloid Synthesis : Research on the synthesis of piperidine alkaloids, such as dihydropinidine and isosolenopsin, through cross-metathesis demonstrates the utility of piperidine derivatives in synthesizing complex organic structures (Gonzalez-Gomez, Foubelo, & Yus, 2008).

Drug Development and Analysis

  • Vandetanib Intermediate Synthesis : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib production, showcases the relevance of piperidine derivatives in the synthesis of targeted therapeutic agents (Wang, Wang, Tang, & Xu, 2015).

Crystal Structure Analysis

  • Crystal Structure Studies : Investigations into the crystal structures of various trifluoromethyl-substituted piperidine derivatives illustrate the significance of piperidine structures in understanding molecular interactions and designing molecules with desired properties (Li et al., 2005).

Organic Synthesis Techniques

  • Organic Synthesis Methods : The novel synthesis approaches for creating piperidine derivatives with specific functional groups underscore the adaptability and utility of piperidine in organic chemistry, enabling the construction of complex molecules for various applications (Acharya & Clive, 2010).

properties

IUPAC Name

3-[(2-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-13(2)15-8-4-5-9-16(15)18-12-14-7-6-10-17-11-14;/h4-5,8-9,13-14,17H,3,6-7,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZFGKONBCGWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.